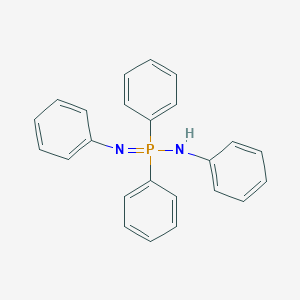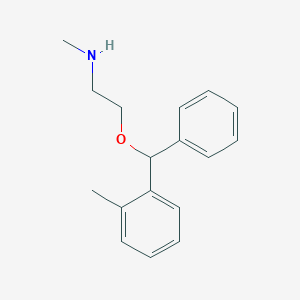
N,N',P,P-tetraphenylphosphinimidic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N',P,P-tetraphenylphosphinimidic amide (TPPI) is a chemical compound that has gained significant attention in recent years due to its unique properties. TPPI is a phosphorus-based compound that has been widely used in various fields of scientific research, including organic synthesis, catalysis, and medicinal chemistry.
Scientific Research Applications
1. Amide Bond N-C Activation
The activation of amides through N-C bond cleavage is significant in organic synthesis. Li and Szostak (2019) discuss ground-state destabilization of amide bonds, enabling the formation of tetrahedral intermediates directly from amides. This method facilitates the creation of C-C, C-N, C-O, and C-S bonds, offering a more efficient alternative to acyl-metals (Li & Szostak, 2019).
2. Tautomerism in N-acylphosphoramidic Esters
Kabachnik et al. (1962) explored the tautomerism of halogen-substituted N-acylphosphorimidic esters. They concluded that these derivatives have an amide form, important in understanding the tautomeric equilibria in related compounds (Kabachnik et al., 1962).
3. Nickel-Mediated C-N Activation of Amides
Gao, Ji, and Hong (2017) discuss the nickel-mediated C-N activation of amides, enabling the generation of acyl-nickel intermediates. This approach leads to various transformations, highlighting the synthetic applications of amide C-N bond activation (Gao, Ji, & Hong, 2017).
4. Synthesis of Mixed-Amide Phosphinates
Pourayoubi et al. (2013) synthesized mixed-amide phosphinates, contributing to the understanding of the synthesis strategies and structural properties of such compounds. This research is relevant to the development of new materials and compounds in chemistry (Pourayoubi et al., 2013).
5. N-Acylation Reactions
Taylor and Bull (2014) highlight the importance of N-acylation reactions in forming amide bonds. Their work underscores the advances in catalytic approaches to amide bonds and the strategies employed in the kinetic resolution of racemic amines (Taylor & Bull, 2014).
6. Medicinal Chemistry Applications
Mucha, Kafarski, and Berlicki (2011) discuss the remarkable potential of α-aminophosphonate/phosphinate motifs in medicinal chemistry. This research reveals the broad spectrum of applications of these compounds in various fields, including their enzyme inhibition properties (Mucha, Kafarski, & Berlicki, 2011).
properties
CAS RN |
17985-98-7 |
|---|---|
Product Name |
N,N',P,P-tetraphenylphosphinimidic amide |
Molecular Formula |
C24H21N2P |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[diphenyl(phenylimino)-λ5-phosphanyl]aniline |
InChI |
InChI=1S/C24H21N2P/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-22-15-7-2-8-16-22/h1-20,25H |
InChI Key |
WRDXCFNVTFJMDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NP(=NC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NP(=NC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
synonyms |
Diphenyl(anilino)(phenylimino)phosphorane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)







![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B95594.png)

![Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B95597.png)


